Benzoic acid, 2-[(4-phenoxybutyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(4-phenoxybutyl)amino]- is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core with a 2-[(4-phenoxybutyl)amino] substituent. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(4-phenoxybutyl)amino]- typically involves the reaction of benzoic acid with 4-phenoxybutylamine under specific conditions. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of benzoic acid and the amine group of 4-phenoxybutylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of benzoic acid, 2-[(4-phenoxybutyl)amino]- may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(4-phenoxybutyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring of the benzoic acid core can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 2-[(4-phenoxybutyl)amino]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products .
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(4-phenoxybutyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce specific cellular responses .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-amino-: Similar in structure but with an amino group instead of the 2-[(4-phenoxybutyl)amino] substituent.
Benzoic acid, 4-aminobenzoic acid: Contains an amino group at the para position of the benzoic acid core.
Benzoic acid, 2-hydroxybenzoic acid (salicylic acid): Contains a hydroxyl group at the ortho position of the benzoic acid core .
Uniqueness
Benzoic acid, 2-[(4-phenoxybutyl)amino]- is unique due to its specific substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
937659-59-1 |
---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-(4-phenoxybutylamino)benzoic acid |
InChI |
InChI=1S/C17H19NO3/c19-17(20)15-10-4-5-11-16(15)18-12-6-7-13-21-14-8-2-1-3-9-14/h1-5,8-11,18H,6-7,12-13H2,(H,19,20) |
InChI Key |
PDIBQOYNRBIHCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCNC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.